![molecular formula C25H18N2O3S2 B492122 N-[4-hydroxy-3-(8-quinolinylthio)-1-naphthyl]benzenesulfonamide CAS No. 701942-07-6](/img/structure/B492122.png)
N-[4-hydroxy-3-(8-quinolinylthio)-1-naphthyl]benzenesulfonamide
Übersicht
Beschreibung
“N-[4-hydroxy-3-(8-quinolinylthio)-1-naphthyl]benzenesulfonamide” is a chemical compound with the molecular formula C25H18N2O3S2 . It has a molecular weight of 458.6 g/mol . The compound is also known by other names such as “N-(4-hydroxy-3-quinolin-8-ylsulfanylnaphthalen-1-yl)benzenesulfonamide” and "N-[4-HYDROXY-3-(QUINOLIN-8-YLSULFANYL)NAPHTHALEN-1-YL]BENZENESULFONAMIDE" .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. The IUPAC name “N-(4-hydroxy-3-quinolin-8-ylsulfanylnaphthalen-1-yl)benzenesulfonamide” suggests the presence of a hydroxy group, a quinolinylthio group, a naphthyl group, and a benzenesulfonamide group . The InChI and Canonical SMILES strings provide a detailed representation of the molecular structure .Physical And Chemical Properties Analysis
“N-[4-hydroxy-3-(8-quinolinylthio)-1-naphthyl]benzenesulfonamide” has several computed properties. It has a XLogP3-AA value of 5.7, suggesting it is relatively hydrophobic . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . The compound has a rotatable bond count of 5 . The topological polar surface area is 113 Ų . The compound has a complexity of 721 .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity :
- A study by El-Gaby et al. (2018) involved the synthesis of sulfonamide derivatives including 4-hydroxy naphthalen-1-yl benzenesulfonamides. These compounds showed antimicrobial activity in vitro, suggesting potential applications in combating microbial infections (El-Gaby et al., 2018).
- Another study in 2019 focused on synthesizing quinoline clubbed with sulfonamide moiety, demonstrating high activity against Gram-positive bacteria, indicating their potential as antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).
Anticancer Activity :
- Research by Żołnowska et al. (2016) explored the synthesis of benzenesulfonamide derivatives exhibiting cytotoxic activity toward various human cancer cell lines. This suggests the potential use of these compounds in cancer therapy (Żołnowska et al., 2016).
- Another study by Żołnowska et al. (2018) found that compounds bearing the 8-quinolinyl moiety exhibited potent anticancer activity against several cancer cell lines, indicating the effectiveness of these compounds in oncology treatments (Żołnowska et al., 2018).
Synthesis of Novel Compounds :
- Research by Kimber et al. (2001) involved synthesizing fluorophores for Zinc(II) detection, highlighting the utility of benzenesulfonamide derivatives in creating sensitive and specific fluorescent probes for metal ions, which could be useful in various biochemical assays (Kimber et al., 2001).
Potential in Photodynamic Therapy :
- A 2020 study by Pişkin et al. synthesized new benzenesulfonamide derivative groups containing Schiff base, which have high singlet oxygen quantum yield, suggesting their utility in photodynamic therapy, particularly in cancer treatment (Pişkin et al., 2020).
Eigenschaften
IUPAC Name |
N-(4-hydroxy-3-quinolin-8-ylsulfanylnaphthalen-1-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2O3S2/c28-25-20-13-5-4-12-19(20)21(27-32(29,30)18-10-2-1-3-11-18)16-23(25)31-22-14-6-8-17-9-7-15-26-24(17)22/h1-16,27-28H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQIKPRFFZWZBIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)SC4=CC=CC5=C4N=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-hydroxy-3-(8-quinolinylthio)-1-naphthyl]benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 5-[(4-chlorophenyl)sulfonylamino]-2-(methoxymethyl)-1-benzofuran-3-carboxylate](/img/structure/B492040.png)
![Methyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-(methoxymethyl)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B492041.png)
![Methyl 2-tert-butyl-5-{[(4-ethoxyphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B492044.png)
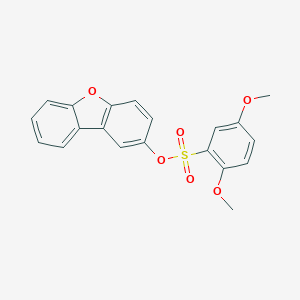
![4-[(2,5-Dimethoxyphenyl)sulfonylamino]benzoic acid](/img/structure/B492053.png)

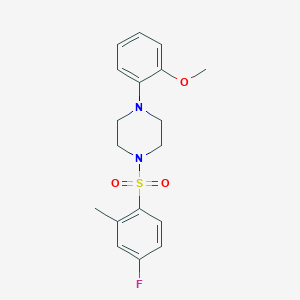
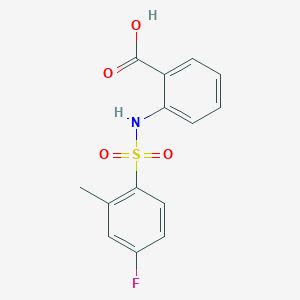
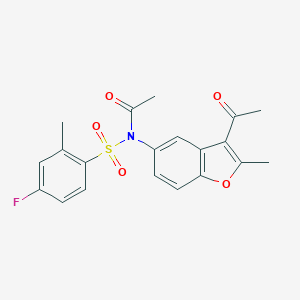
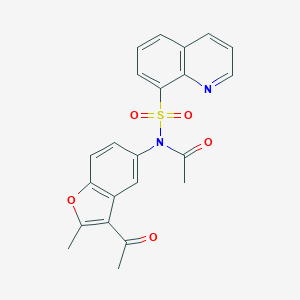

![Methyl 5-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B492089.png)
![Ethyl 5-[(4-fluoro-2-methylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B492095.png)
![Isopropyl 5-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B492104.png)